molecular formula C10H9FO B6253634 2-(4-fluorophenyl)cyclobutan-1-one CAS No. 1261038-29-2

2-(4-fluorophenyl)cyclobutan-1-one

Cat. No.: B6253634
CAS No.: 1261038-29-2
M. Wt: 164.2
InChI Key:
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Description

2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H9FO It is a cyclobutanone derivative where a fluorophenyl group is attached to the cyclobutanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)cyclobutan-1-one typically involves the [2+2] cycloaddition reaction. One common method starts with 4-fluorobenzaldehyde and cyclopropyldiphenylsulfonium tetrafluoroborate in the presence of potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then treated with tetrafluoroboric acid, followed by purification through silica gel flash chromatography to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

    Oxidation: Fluorophenylcarboxylic acids.

    Reduction: 2-(4-Fluorophenyl)cyclobutan-1-ol.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)cyclobutan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)cyclobutan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its fluorophenyl and cyclobutanone moieties. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcyclobutan-1-one: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    2-(4-Chlorophenyl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to participate in specific interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

CAS No.

1261038-29-2

Molecular Formula

C10H9FO

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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